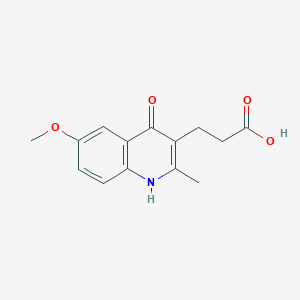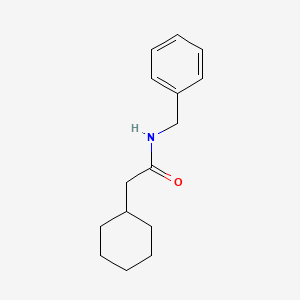
3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid, commonly known as HMQPA, is a quinoline derivative that has been widely used in scientific research due to its unique properties. HMQPA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
作用机制
HMQPA acts as a competitive inhibitor of 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid by binding to the enzyme's catalytic domain. 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. HMQPA has been shown to enhance the cytotoxicity of DNA-damaging agents by preventing the repair of DNA damage.
Biochemical and Physiological Effects
HMQPA has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the expression of anti-apoptotic proteins, such as Bcl-2, and increase the expression of pro-apoptotic proteins, such as Bax. In addition, HMQPA has been shown to decrease the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of using HMQPA in lab experiments is its specificity for 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition. HMQPA does not inhibit other enzymes involved in DNA repair mechanisms, such as DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase. However, one limitation of using HMQPA is its relatively low potency compared to other 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibitors, such as olaparib and rucaparib.
未来方向
There are several future directions for research involving HMQPA. One area of research is the development of more potent 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibitors based on the structure of HMQPA. Another area of research is the investigation of the role of 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition in combination with immunotherapy in cancer treatment. Additionally, the potential use of HMQPA in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of interest for future research.
合成方法
The synthesis of HMQPA involves the reaction of 4-hydroxy-6-methoxy-2-methylquinoline with 3-bromopropanoic acid in the presence of a base. The resulting product is then purified through column chromatography to obtain pure HMQPA.
科学研究应用
HMQPA has been extensively used in scientific research due to its ability to inhibit 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid, which is involved in DNA repair mechanisms. 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition has been shown to enhance the cytotoxicity of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs, in cancer cells. HMQPA has also been used in studies investigating the role of 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid in various diseases, including neurodegenerative diseases and inflammation.
属性
IUPAC Name |
3-(6-methoxy-2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-8-10(4-6-13(16)17)14(18)11-7-9(19-2)3-5-12(11)15-8/h3,5,7H,4,6H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBCBEYRGZYEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5831848.png)
![3,4-dichloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide](/img/structure/B5831852.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)



![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)
![2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5831908.png)
![3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)

![{5-[(4-methylphenyl)thio]-2-furyl}methanol](/img/structure/B5831940.png)